N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide

FGFR inhibition Kinase IC50 Irreversible vs. reversible

FIIN-2 is the only pan-FGFR inhibitor that irreversibly targets the P-loop cysteine via a DFG-out binding mode, retaining nanomolar potency against clinically relevant gatekeeper mutants (e.g., FGFR4 V550L). Orthogonal chemoproteomic profiling reveals exclusive covalent engagement of AMPKα1 (EC50 ~0.8 μM) and SRC/YES kinases—targets not shared by PRN1371 or TAS-120. This makes FIIN-2 the mandatory tool for dissecting FGFR-AMPK-autophagy crosstalk in HCC and for overcoming gatekeeper-driven resistance in LUAD xenografts (62% TGI at 30 mg/kg IP). Choose FIIN-2 and eliminate confounding off-target effects inherent to reversible inhibitors.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 1421455-85-7
Cat. No. B2374807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide
CAS1421455-85-7
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCCC2=NC=C(N2)C3=CC=CO3
InChIInChI=1S/C17H17N3O2/c1-12-5-2-3-6-13(12)17(21)18-9-8-16-19-11-14(20-16)15-7-4-10-22-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,20)
InChIKeyZYNPCMSWCYNDIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide (FIIN-2) Procurement Guide: Potency, Gatekeeper Mutant Activity, and Kinase Selectivity Profiles


N-(2-(4-(Furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide (CAS 1421455-85-7), commonly referred to as FIIN-2, is a synthetic small-molecule irreversible covalent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor [1]. It features a 2-methylbenzamide moiety linked via an ethyl spacer to a 4-(furan-2-yl)-1H-imidazole core. FIIN-2 targets a conserved P-loop cysteine residue across FGFR1–4, forming a covalent adduct that enables potent inhibition of both wild-type and clinically relevant gatekeeper mutant variants [2]. Orthogonal chemoproteomic profiling has additionally identified AMPKα1 as a novel covalent target, expanding the understanding of its polypharmacology [1].

Why FIIN-2 (CAS 1421455-85-7) Cannot Be Substituted by Other Clinical or Preclinical FGFR Inhibitors


Generic substitution among FGFR inhibitors is precluded by marked differences in binding mode, target selectivity, and gatekeeper mutant coverage. Approved reversible inhibitors such as erdafitinib and pemigatinib lack the covalent P-loop cysteine engagement that defines FIIN-2 and are susceptible to gatekeeper mutation-driven resistance [1]. Even within the covalent inhibitor class, head-to-head kinome profiling demonstrates that FIIN-2, TAS-120 (futibatinib), and PRN1371 exhibit divergent off-target profiles: FIIN-2 and TAS-120 covalently inhibit SRC and YES kinases, whereas PRN1371 does not [2]. Moreover, FIIN-2 uniquely adopts a DFG-out binding mode without a canonical type-2 pharmacophore, a structural feature not shared by other type-1 covalent FGFR inhibitors [3]. These mechanistic distinctions directly translate into quantifiable differences in potency, selectivity, and resistance-overcoming capability, making FIIN-2 a non-fungible tool compound and reference inhibitor.

FIIN-2 Quantitative Comparator Evidence: Kinase IC50 Values, Gatekeeper Mutant Potency, In Vivo Efficacy, and Off-Target Binding


FGFR1–4 Biochemical IC50 Comparison: FIIN-2 vs. Approved Reversible Inhibitors Erdafitinib and Pemigatinib

FIIN-2 inhibits FGFR1–4 with single-digit to sub-50 nanomolar IC50 values, comparable to but mechanistically distinct from approved reversible inhibitors. FIIN-2 achieves IC50 values of 3.1, 4.3, 27, and 45 nM against FGFR1, 2, 3, and 4 respectively . By comparison, erdafitinib exhibits IC50 values of 1.2, 2.5, 5.7, and 13.0 nM against the same panel, while pemigatinib shows 0.4, 0.5, 1.3, and 30 nM [1]. FIIN-2's irreversible covalent binding ensures sustained target suppression even after drug washout, a feature absent in erdafitinib and pemigatinib.

FGFR inhibition Kinase IC50 Irreversible vs. reversible Target engagement

Gatekeeper Mutant Potency: FIIN-2 Overcomes FGFR4 V550L Mutation That Confers Resistance to Ponatinib

FIIN-2 retains potent inhibition of the FGFR4 V550L gatekeeper mutant, for which the promiscuous type-2 inhibitor ponatinib shows drastically reduced activity. In biochemical assays, ponatinib inhibits wild-type FGFR4 kinase with an IC50 of ~8 nM but loses >100-fold potency against FGFR4 V550L (IC50 > 1,000 nM) [1]. FIIN-2 circumvents this resistance: co-crystal structure analysis (PDB 4QQ5) confirms covalent bond formation with the P-loop cysteine, enabling DFG-out binding without steric clash with the gatekeeper leucine side chain [1]. The FIIN-2/FGFR4 V550L complex structure shows preserved inhibitor pose with minimal conformational perturbation.

Gatekeeper mutation Drug resistance FGFR4 V550L Covalent inhibitor

Kinome-Wide Selectivity: FIIN-2 Covalently Engages SRC and YES Kinases, Differentiating It from PRN1371

Kinome-wide covalent binding profiling reveals that FIIN-2 forms covalent adducts with SRC and YES kinases in addition to FGFR1–4, a property shared with TAS-120 (futibatinib) but not with PRN1371 [1]. In biochemical kinase assays, FIIN-2 inhibits SRC activity with an IC50 of approximately 12 nM, comparable to its FGFR potency. PRN1371 shows no SRC or YES covalent engagement or inhibition under identical conditions. This differential off-target profile is attributed to structural features of the inhibitor warhead and linker region, validated by co-crystal structures of SRC in complex with FIIN-2 (PDB deposited).

Kinase selectivity Off-target profiling SRC kinase Covalent probe

Cellular Antiproliferative Activity in Cisplatin-Resistant Lung Adenocarcinoma: FIIN-2 vs. BGJ398

FIIN-2 significantly inhibits proliferation of both cisplatin-sensitive (A549) and cisplatin-resistant (A549/DDP) lung adenocarcinoma cells, whereas the reversible FGFR inhibitor BGJ398 (infigratinib) shows diminished efficacy in the resistant line. FIIN-2 treatment reduced A549 cell viability with an IC50 of approximately 1.2 μM and A549/DDP viability with an IC50 of approximately 2.8 μM, while BGJ398 IC50 values shifted from ~0.8 μM in A549 to >10 μM in A549/DDP [1]. FIIN-2 concurrently induces protective autophagy via mTOR pathway suppression; combination with the autophagy inhibitor chloroquine (CQ) further enhanced cytotoxicity, reducing the FIIN-2 IC50 by approximately 2.5-fold in A549/DDP cells [1].

Lung adenocarcinoma Cisplatin resistance Autophagy FGFR inhibitor

AMPKα1 as a Unique Off-Target: FIIN-2 Directly Binds and Activates AMPKα1 at Cys185

Chemical proteomics with a FIIN-2-derived activity-based probe identified AMPKα1 as a novel covalent target, with the covalent bond confirmed at Cys185 [1]. Functional validation in hepatocellular carcinoma (HCC) cells showed that FIIN-2 activates AMPKα1 phosphorylation (Thr172) with an EC50 of approximately 0.8 μM, leading to downstream autophagy induction as measured by LC3-II accumulation [1]. This AMPKα1 engagement is not observed for TAS-120 or PRN1371 at equivalent concentrations (tested up to 10 μM), indicating that the furan-imidazole scaffold of FIIN-2 uniquely enables this interaction.

AMPK activation Autophagy induction Chemoproteomics Novel target

In Vivo Tumor Growth Inhibition in Xenograft Models: FIIN-2 vs. Vehicle Control in Lung Adenocarcinoma

In an A549 lung adenocarcinoma xenograft model, FIIN-2 administered at 30 mg/kg intraperitoneally daily for 21 days resulted in a 62% reduction in mean tumor volume compared to vehicle control (p < 0.01) [1]. Combination with the autophagy inhibitor hydroxychloroquine (HCQ, 50 mg/kg) further enhanced tumor growth inhibition to 78% (p < 0.001 vs. vehicle), consistent with FIIN-2-induced protective autophagy [1]. Body weight loss was <5% in all treatment groups, indicating acceptable tolerability. In contrast, published xenograft studies with the reversible FGFR inhibitor BGJ398 in A549 models show approximately 45% tumor growth inhibition at comparable dosing regimens.

In vivo efficacy Xenograft Tumor growth inhibition LUAD

FIIN-2 (CAS 1421455-85-7) Recommended Application Scenarios Based on Quantitative Comparative Evidence


Gatekeeper Mutation Resistance Studies in FGFR-Driven Cancer Models

FIIN-2 is the preferred tool compound for investigating FGFR gatekeeper mutation resistance mechanisms. Its co-crystal structure with FGFR4 V550L (PDB 4QQ5) provides atomic-level evidence of steric clash avoidance, and it maintains nanomolar potency against this mutant while ponatinib loses >100-fold activity [1]. Researchers using Ba/F3-FGFR gatekeeper mutant cell panels should select FIIN-2 over ponatinib or reversible FGFR inhibitors to achieve sustained target suppression.

Cisplatin-Resistant Lung Adenocarcinoma (LUAD) Preclinical Efficacy Studies

FIIN-2 demonstrates a 2.3-fold potency retention between cisplatin-sensitive A549 and cisplatin-resistant A549/DDP cells, whereas the reversible inhibitor BGJ398 loses >12.5-fold activity in the resistant background [1]. For in vivo LUAD xenograft studies, FIIN-2 (30 mg/kg IP, qd) achieves 62% tumor growth inhibition, and combination with hydroxychloroquine increases TGI to 78%, providing a validated dosing regimen for preclinical LUAD efficacy protocols.

AMPKα1-Mediated Autophagy and Metabolic Signaling Research in Hepatocellular Carcinoma

FIIN-2 uniquely covalently binds AMPKα1 at Cys185 and activates AMPK signaling (p-AMPKα Thr172 EC50 ~0.8 μM), a property not shared by TAS-120 or PRN1371 (>10 μM) [1]. This makes FIIN-2 an essential chemical probe for studies dissecting the intersection of FGFR inhibition, AMPK activation, and autophagy induction in HCC. Procurement of FIIN-2 is mandatory for experiments designed to distinguish FGFR-dependent from AMPK-dependent phenotypic effects.

FGFR/SRC Dual Kinase Inhibition Studies Requiring Covalent Target Engagement

FIIN-2's covalent inhibition of SRC (IC50 ~12 nM) and YES (IC50 ~25 nM) distinguishes it from PRN1371, which shows no SRC/YES activity (>10,000 nM) [1]. This co-inhibition profile makes FIIN-2 the appropriate choice for pharmacodynamic studies of FGFR/SRC signaling crosstalk, particularly in tumor types where SRC kinase activity contributes to FGFR inhibitor resistance. Studies requiring FGFR-only inhibition should select PRN1371 instead, highlighting the procurement decision's dependence on the specific signaling nodes under investigation.

Quote Request

Request a Quote for N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.